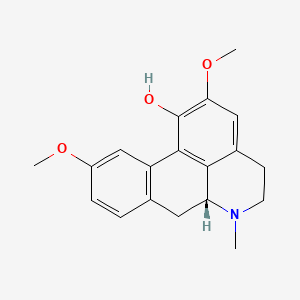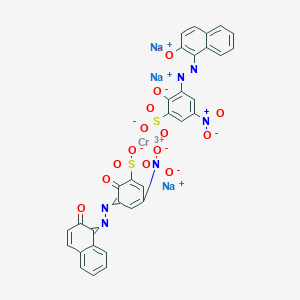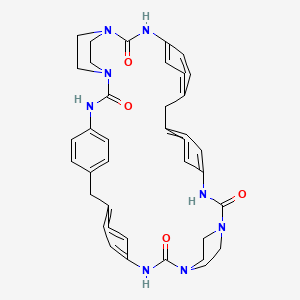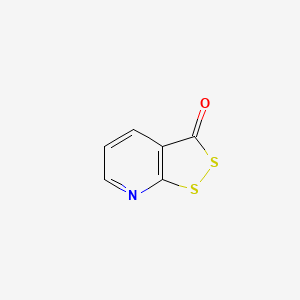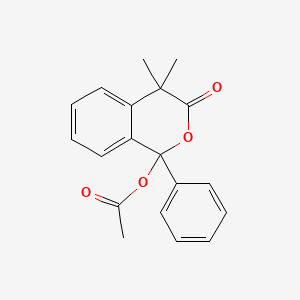
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, and a chloroethylamino group, which can participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the ester group into an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced species.
科学研究应用
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Its chemical properties make it useful in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用机制
The mechanism by which 2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter their function. This property is particularly relevant in the context of its potential use as an anticancer agent, where it can induce DNA damage and trigger cell death pathways.
相似化合物的比较
Similar Compounds
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate: shares structural similarities with other benzodioxole derivatives, such as safrole and piperonyl butoxide.
Safrole: A naturally occurring compound found in sassafras oil, used as a precursor in the synthesis of various chemicals.
Piperonyl Butoxide: A synthetic compound used as a pesticide synergist to enhance the efficacy of insecticides.
Uniqueness
What sets this compound apart from these similar compounds is its chloroethylamino group, which imparts unique reactivity and potential biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
91494-79-0 |
|---|---|
分子式 |
C12H14ClNO4 |
分子量 |
271.69 g/mol |
IUPAC 名称 |
2-(2-chloroethylamino)ethyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C12H14ClNO4/c13-3-4-14-5-6-16-12(15)9-1-2-10-11(7-9)18-8-17-10/h1-2,7,14H,3-6,8H2 |
InChI 键 |
AOMFSLRLSXKOEL-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCCNCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


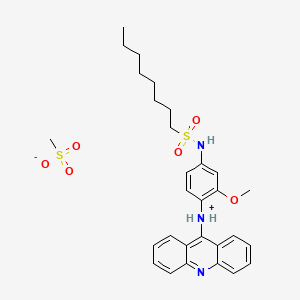
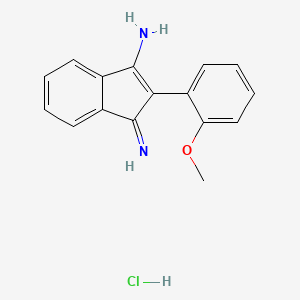
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
